2-amino-3-(3-cyanophenyl)propanoic Acid
CAS No.: 63999-80-4
Cat. No.: VC0556622
Molecular Formula:
Molecular Weight: 190.2
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63999-80-4 |
---|---|
Molecular Weight | 190.2 |
IUPAC Name | 2-amino-3-(3-cyanophenyl)propanoic acid |
Standard InChI | InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14) |
SMILES | C1=CC(=CC(=C1)C#N)CC(C(=O)O)N |
Introduction
Overview
Chemical Identity
2-Amino-3-(3-cyanophenyl)propanoic acid (CAS No. 63999-80-4) is an organic compound with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol. It belongs to the class of phenylalanine derivatives, distinguished by a cyano group substitution at the meta position of the phenyl ring. The compound exists in both racemic and enantiomerically pure forms, with the R-enantiomer (CAS No. 263396-43-6) having specific applications in certain research areas .
The chemical structure of this compound features several key functional groups: an amino group at the alpha carbon, a carboxylic acid group, and a cyanophenyl moiety. These functional groups contribute to its chemical reactivity and biological activity potential. The compound's IUPAC name accurately reflects its structure, indicating the presence of an amino group at the 2-position and a 3-cyanophenyl group at the 3-position of propanoic acid.
Structural Characteristics
The molecular structure of 2-amino-3-(3-cyanophenyl)propanoic acid is characterized by a central alpha-carbon attached to four distinct groups: an amino group (-NH₂), a carboxylic acid group (-COOH), a hydrogen atom, and a 3-cyanobenzyl group. This arrangement creates a chiral center at the alpha-carbon, resulting in potential optical activity.
The cyano group (-C≡N) at the meta position of the phenyl ring significantly influences the compound's electronic properties. This electron-withdrawing group alters the electron density distribution throughout the molecule, affecting its reactivity patterns and binding affinities in biological systems. The presence of this group distinguishes it from standard phenylalanine and contributes to its unique chemical behavior.
Physical and Chemical Properties
2-Amino-3-(3-cyanophenyl)propanoic acid possesses several distinctive physical and chemical properties that influence its behavior in various applications. The compound's solubility profile is similar to other amino acids, being moderately soluble in water and more soluble in polar organic solvents. Its amphoteric nature, due to the presence of both carboxylic acid and amino groups, allows it to form zwitterions in solution at specific pH values.
The compound's structural identity can be confirmed through various analytical techniques, including InChI representation (InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)) and its corresponding InChI Key (ZHUOMTMPTNZOJE-UHFFFAOYSA-N). Its canonical SMILES notation (C1=CC(=CC(=C1)C#N)CC(C(=O)O)N) provides a standardized way to represent its chemical structure in database systems and computational chemistry applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3-cyanophenyl)propanoic acid typically follows several established routes, each with specific advantages depending on the desired scale and purity. The most common synthetic pathway begins with commercially available 3-cyanobenzaldehyde as the starting material. This approach involves an aldol condensation reaction between 3-cyanobenzaldehyde and glycine, resulting in the formation of a β-hydroxy acid intermediate. Subsequently, this intermediate undergoes reduction to yield the corresponding β-amino acid structure.
Another viable synthetic approach employs the Strecker synthesis methodology, which involves the reaction of 3-cyanophenylacetaldehyde with ammonium chloride and sodium cyanide. This reaction sequence produces an amino nitrile intermediate that, upon hydrolysis, yields the target compound. The choice between these synthetic routes often depends on reagent availability, desired stereoselectivity, and practical considerations relating to purification processes.
The reaction conditions for these syntheses typically require careful control of temperature, pH, and solvent systems to optimize yield and minimize side reactions. Particular attention must be given to the protection and deprotection strategies for the amino and carboxylic acid functional groups to prevent unwanted side reactions during the synthetic process.
Industrial Production Methods
Industrial production of 2-amino-3-(3-cyanophenyl)propanoic acid employs similar synthetic routes to laboratory methods but with significant modifications to accommodate larger scales and enhance efficiency. These industrial processes prioritize optimization of reaction conditions, including temperature, pressure, and solvent selection, to maximize yield and purity while minimizing production costs.
Industrial synthesis often incorporates catalysts to accelerate reactions and continuous flow reactor technologies to improve process control and safety. These advanced methodologies allow for more consistent product quality and reduced environmental impact compared to traditional batch processes. The selection of specific catalysts depends on various factors including their activity, selectivity, stability, and cost-effectiveness in the industrial setting.
Quality control in industrial production involves rigorous analytical testing to ensure consistent purity and stereochemical composition. Techniques such as HPLC, mass spectrometry, and NMR spectroscopy are routinely employed to verify the identity, purity, and stereochemical integrity of the final product.
Chemical Properties
Types of Reactions
2-Amino-3-(3-cyanophenyl)propanoic acid demonstrates a diverse reaction profile owing to its multiple functional groups. The compound can undergo oxidation reactions, particularly at the amino group, which can be converted to a nitro compound using appropriate oxidizing agents. This transformation significantly alters the electronic properties of the molecule and can be useful in creating derivatives with modified biological activities.
Reduction reactions represent another important category of transformations for this compound. The cyano group can be reduced to an amine functionality using hydrogenation or other reducing methods. This conversion changes the electronic and steric properties of the molecule, potentially enhancing its ability to form hydrogen bonds with biological targets.
Applications in Scientific Research
Neuroscience Applications
In neuroscience research, 2-amino-3-(3-cyanophenyl)propanoic acid has emerged as a valuable tool for studying neurotransmitter systems. The compound demonstrates potential as a modulator of neurotransmitter activity, influencing synaptic transmission mechanisms relevant to various neurological disorders. This property makes it particularly useful for investigating conditions such as depression and schizophrenia, which involve dysregulation of neurotransmitter pathways.
Studies have indicated that the compound can enhance synaptic plasticity, a crucial process underlying learning and memory formation. This effect suggests potential applications in research focusing on cognitive enhancement and neuroprotection strategies. The compound's ability to interact with specific receptors and transporters in neural tissue provides researchers with a means to probe these systems and evaluate potential therapeutic interventions.
Recent investigations have highlighted the compound's effectiveness in modulating glutamatergic signaling pathways, which play essential roles in various brain functions. For instance, research has shown that derivatives of this compound can selectively activate metabotropic glutamate receptors, leading to enhanced neurotransmission. This selectivity offers opportunities for developing more targeted approaches to neurological research.
Pharmaceutical Development
2-Amino-3-(3-cyanophenyl)propanoic acid serves as a critical building block in the synthesis of novel pharmaceuticals targeting amino acid pathways. Its unique chemical structure allows for various modifications that can lead to the development of more effective therapeutic agents for a range of conditions.
The compound and its derivatives are being investigated for potential roles as enzyme inhibitors and receptor ligands, which could lead to new treatments for metabolic disorders and cancer. For example, compounds derived from 2-amino-3-(3-cyanophenyl)propanoic acid have shown promising anticancer activity in vitro against human prostate and lung cancer cell lines, suggesting potential applications in oncology research.
Table 1: Potential Pharmaceutical Applications of 2-Amino-3-(3-cyanophenyl)propanoic Acid Derivatives
Application Area | Mechanism | Potential Therapeutic Uses |
---|---|---|
Neurology | Modulation of neurotransmitter systems | Depression, schizophrenia, cognitive disorders |
Oncology | Enzyme inhibition, receptor targeting | Prostate cancer, lung cancer |
Metabolic disorders | Regulation of enzymatic pathways | Diabetes, obesity |
Inflammation | Modulation of inflammatory mediators | Chronic inflammatory conditions |
Biochemical Research
In biochemical investigations, 2-amino-3-(3-cyanophenyl)propanoic acid is utilized to study protein interactions and enzyme activities. Its ability to function as a substrate or inhibitor provides valuable insights into metabolic pathways and enzyme mechanisms, contributing to our understanding of fundamental biological processes.
The cyano group in the compound's structure can interact with active sites of enzymes, thereby influencing their activity and providing information about binding site architecture and catalytic mechanisms. This property makes the compound useful for structure-activity relationship studies and the development of more selective enzyme inhibitors.
Researchers employ this compound as a probe to investigate amino acid metabolism and transport systems. By tracking its incorporation into biological systems, scientists can gain insights into the regulation of these processes and identify potential targets for therapeutic intervention. This approach has proven particularly valuable in studying disorders involving amino acid metabolism dysregulation.
Material Science Applications
Beyond its biological applications, 2-amino-3-(3-cyanophenyl)propanoic acid is being explored for use in material science, particularly in the development of polymers and nanomaterials with specific chemical properties. The compound's functional groups allow for the creation of materials with enhanced solubility and bioavailability, which are crucial considerations in drug formulation and delivery systems.
The incorporation of this compound into polymer structures can impart unique properties, such as increased hydrophilicity, biodegradability, or specific molecular recognition capabilities. These modified polymers have potential applications in drug delivery systems, tissue engineering scaffolds, and biosensors.
In nanomaterial development, the compound can serve as a functionalization agent, allowing for the attachment of specific recognition elements to nanoparticle surfaces. This approach enables the creation of targeted delivery systems and diagnostic tools with improved specificity and efficacy.
Mechanism of Action
Biochemical Mechanisms
The mechanism of action of 2-amino-3-(3-cyanophenyl)propanoic acid varies depending on the specific biological context and application. In medicinal chemistry applications, the compound often functions as an enzyme inhibitor or receptor ligand, with its activity stemming from key structural features that facilitate interaction with biological targets.
The cyano group plays a crucial role in the compound's mechanism of action, as it can interact with active sites of enzymes or receptors through various non-covalent interactions, including hydrogen bonding, π-stacking, and dipole-dipole interactions. These interactions can alter the conformational dynamics of target proteins, leading to modulation of their activity and subsequent biological effects.
The amino group contributes to the compound's biochemical activity by forming hydrogen bonds with target molecules, enhancing binding affinity and specificity. This functional group can also participate in acid-base interactions with charged residues in protein binding pockets, further stabilizing the compound-target complex and influencing biological outcomes.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-amino-3-(3-cyanophenyl)propanoic acid but differ in specific functional groups or substitution patterns. These structural analogs often exhibit different activity profiles, providing valuable comparative data for structure-activity relationship studies.
3-Cyanophenylalanine represents a closely related compound that lacks the amino group at the α-position present in 2-amino-3-(3-cyanophenyl)propanoic acid. This structural difference significantly alters its chemical reactivity and biological properties, particularly its ability to participate in peptide bond formation and interact with amino acid recognition systems.
3-Aminophenylalanine, another analog, differs from the compound of interest by having an amino group instead of a cyano group at the meta position of the phenyl ring. This substitution changes the electronic properties of the molecule, affecting its interactions with biological targets and resulting in different activity profiles in various assay systems.
Compound | Structure Difference | Effect on Reactivity | Biological Activity Differences |
---|---|---|---|
2-Amino-3-(3-cyanophenyl)propanoic acid | Reference compound | Reference compound | Reference compound |
3-Cyanophenylalanine | Lacks α-amino group | Reduced nucleophilicity | Cannot form peptide bonds |
3-Aminophenylalanine | Amino instead of cyano at meta position | More nucleophilic aromatic ring | Different receptor binding profile |
Phenylalanine | No meta substitution | More reactive aromatic ring | Standard amino acid activity |
Biological Activity
Neuropharmacological Effects
2-Amino-3-(3-cyanophenyl)propanoic acid demonstrates significant neuropharmacological activity, primarily through its interactions with neurotransmitter systems. The compound's structural relationship to amino acids involved in neurotransmission allows it to influence neural signaling pathways through various mechanisms.
Research indicates that this compound may affect serotonin and dopamine systems, neurotransmitter networks critical for mood regulation and cognitive function. Studies have demonstrated that it can inhibit the reuptake of serotonin in neuronal cultures, suggesting potential antidepressant-like effects. This activity was measured using radiolabeled serotonin uptake assays, where significant decreases in uptake were observed in the presence of the compound.
The compound's effects on neurotransmission make it a valuable tool for studying neurological disorders and developing potential therapeutic interventions. Its unique structural features allow for selective targeting of specific receptor subtypes, providing opportunities for more precise modulation of neural activity compared to broader-acting compounds.
Enzyme Inhibition
In biochemical systems, 2-amino-3-(3-cyanophenyl)propanoic acid can function as an inhibitor of various enzymes, particularly those involved in amino acid metabolism and neurotransmitter synthesis. This inhibitory activity stems from the compound's structural similarity to natural enzyme substrates, allowing it to compete for binding sites while resisting catalytic transformation.
The compound has been identified as a substrate analog for phenylalanine-metabolizing enzymes, such as phenylalanine hydroxylase. When used in enzyme inhibition studies, researchers can monitor activity through various analytical methods, including UV-Vis spectroscopy to measure the formation of metabolic products like tyrosine.
Through its enzyme inhibition properties, the compound provides researchers with a means to probe metabolic pathways and identify potential targets for therapeutic intervention. This approach has proven particularly valuable in studying disorders involving dysregulation of amino acid metabolism, where selective enzyme inhibitors may offer therapeutic benefits.
Metabolic Interactions
Typical metabolic transformations include oxidation of the amino group, reduction of the cyano group, and conjugation reactions involving the carboxylic acid moiety. These processes can generate metabolites with altered activity profiles, potentially contributing to secondary effects observed in biological systems.
Researchers have employed radiolabeling techniques to trace the incorporation and metabolism of this compound in various biological systems, including microbial and mammalian models. This approach provides valuable information about metabolic pathways and helps identify key enzymes involved in the compound's biotransformation, contributing to a more comprehensive understanding of its biological behavior.
Research Methodologies
Characterization Techniques
Accurate characterization of 2-amino-3-(3-cyanophenyl)propanoic acid is essential for ensuring compound identity and purity in research applications. Chromatographic methods, particularly reverse-phase HPLC with a C18 column using mobile phases containing 0.1% trifluoroacetic acid in water/acetonitrile mixtures, are commonly employed to assess purity levels exceeding 98%.
Spectroscopic techniques play a crucial role in compound characterization, with NMR spectroscopy providing detailed information about chemical structure and potential impurities. Variable-temperature proton NMR studies (25–60°C) can detect rotational barriers in the cyanophenyl group, which may cause signal splitting and complicate spectral interpretation.
X-ray crystallography offers definitive information about stereochemistry and three-dimensional structure, with crystals typically precipitated from ethanol/water mixtures for analysis. This technique provides unambiguous determination of absolute configuration, which is particularly important for studies involving stereoisomers with potentially different biological activities.
Analytical Methods
Various analytical methods are employed to investigate the properties and behavior of 2-amino-3-(3-cyanophenyl)propanoic acid in research settings. Fluorescence polarization techniques are utilized to study binding affinities with receptors, such as G-protein-coupled receptors, with the cyanophenyl group enhancing hydrophobic interactions that contribute to binding stability.
Mass spectrometry, particularly collision-induced dissociation (CID) methods, provides valuable information about the compound's fragmentation patterns and stability. Studies of sodium adduct stability (ΔrH° ~201 kJ/mol) correlate with shelf-life predictions and help establish appropriate storage conditions for preserving compound integrity.
Stability testing under various conditions, including accelerated degradation studies in phosphate-buffered saline (pH 7.4, 37°C) for extended periods, helps identify potential degradation pathways such as cyano group hydrolysis to carboxylic acid. Additionally, UV stability tests under 254 nm exposure inform proper storage practices, with recommendations for amber vials at -20°C if photodegradation exceeds 5% over 24 hours.
Challenge | Solution Approach | Benefits | Limitations |
---|---|---|---|
Yield optimization | Microwave-assisted synthesis | Reduced reaction time (24h → 2h) | Equipment requirements |
Green chemistry implementation | Alternative solvents (CPME vs. DMF) | Reduced toxicity | Potential solubility issues |
Stereoselectivity | Immobilized lipase catalysts | >90% enantiomeric excess | Higher catalyst cost |
Spectroscopic data conflicts | Multiple validation techniques | More reliable structural assignments | Increased analysis time |
Stability concerns | Accelerated degradation studies | Better storage recommendations | May not predict all degradation pathways |
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